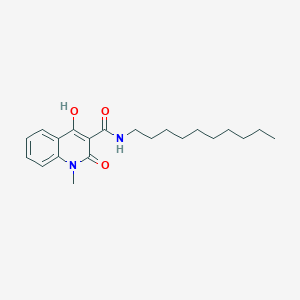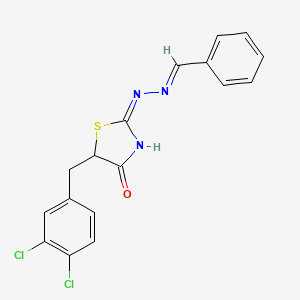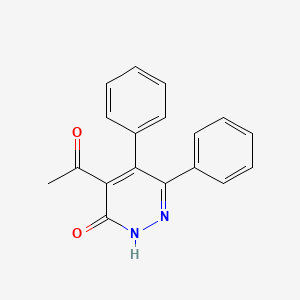![molecular formula C26H25ClN4O3S B11988634 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988634.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde to form the benzimidazole core.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the acetohydrazide intermediate.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Used in the development of new materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2,3-dimethoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl and 3,4-dimethoxyphenyl groups contributes to its unique reactivity and potential therapeutic applications.
属性
分子式 |
C26H25ClN4O3S |
|---|---|
分子量 |
509.0 g/mol |
IUPAC 名称 |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25ClN4O3S/c1-17(18-12-13-23(33-2)24(14-18)34-3)29-30-25(32)16-35-26-28-21-10-6-7-11-22(21)31(26)15-19-8-4-5-9-20(19)27/h4-14H,15-16H2,1-3H3,(H,30,32)/b29-17+ |
InChI 键 |
IYEYXKYOICDYJH-STBIYBPSSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988586.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988596.png)

![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)


![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988626.png)
